molecular formula C16H19NO3 B2556459 N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide CAS No. 2411255-89-3

N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide

Cat. No. B2556459
M. Wt: 273.332
InChI Key: OUVHEOODWIHCGP-UHFFFAOYSA-N
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Description

N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide, also known as HONHYN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, as well as the formation of metal complexes with certain metal ions. N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide has been shown to bind to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine, which is involved in the transmission of nerve impulses. N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide has also been shown to form stable complexes with copper and iron ions, which could potentially be used for the detection of these metal ions in biological samples.

Biochemical And Physiological Effects

N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes, the formation of metal complexes with certain metal ions, and the potential to act as a fluorescent probe for the detection of certain metal ions. However, further studies are needed to fully understand the effects of N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide on biological systems.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide in lab experiments is its potential as an inhibitor of certain enzymes, which could be useful in the development of new drugs for the treatment of diseases such as Alzheimer's. N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide also has potential as a fluorescent probe for the detection of certain metal ions, which could be useful in the study of biological systems. However, one limitation of using N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide in lab experiments is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several potential future directions for the study of N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide. One area of research could focus on the development of new drugs for the treatment of Alzheimer's disease, based on the inhibition of acetylcholinesterase and butyrylcholinesterase. Another area of research could focus on the development of new fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide on biological systems.

Synthesis Methods

N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide can be synthesized through a multistep process that involves the reaction of 1,4-dihydroxynaphthalene with but-2-ynoic acid, followed by reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with hydroxylamine hydrochloride.

Scientific Research Applications

N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide has shown promising results as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide has also been studied for its potential use as a fluorescent probe for the detection of certain metal ions, such as copper and iron, in biological samples.

properties

IUPAC Name

N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-5-15(18)17-11-16(19)9-4-6-12-7-8-13(20-2)10-14(12)16/h7-8,10,19H,4,6,9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVHEOODWIHCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCCC2=C1C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide

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